4-tert-Butylphenyl acetate
Overview
Description
4-tert-Butylphenyl acetate is an organic compound with the molecular formula C12H16O2. It is an ester derived from acetic acid and 4-tert-butylphenol. This compound is known for its pleasant floral odor and is often used in the fragrance industry. Its structure consists of a phenyl ring substituted with a tert-butyl group at the para position and an acetate group.
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other organic compounds, possibly through electrophilic aromatic substitution .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Result of Action
The effects would depend on the compound’s interaction with its targets and the biochemical pathways it influences .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-tert-Butylphenyl acetate . These factors could include temperature, pH, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
It is known to be involved in various biochemical reactions
Cellular Effects
Some structurally related compounds have been shown to inhibit cell growth
Molecular Mechanism
The molecular mechanism of action of 4-tert-Butylphenyl acetate is not well-defined. It is known that benzylic halides typically react via SN1 or SN2 pathways, which could provide some insight into the potential mechanisms of action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butylphenyl acetate can be synthesized through the esterification of 4-tert-butylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 4-tert-butylphenol and acetic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; sulfonation with sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Hydrolysis: 4-tert-Butylphenol and acetic acid.
Reduction: 4-tert-Butylphenyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-tert-Butylphenyl acetate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Widely used in the fragrance industry for its pleasant odor and stability.
Comparison with Similar Compounds
4-tert-Butylphenol: The parent compound, lacking the acetate group.
4-tert-Butylphenyl alcohol: The reduced form of 4-tert-butylphenyl acetate.
4-tert-Butylbenzoic acid: A carboxylic acid derivative with similar structural features.
Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4-tert-butylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSALNWWFUMHOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883941 | |
Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3056-64-2 | |
Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3056-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3056-64-2 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6839 | |
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Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tert-butylphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-tert-Butylphenol acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGF8N2D4JB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary photochemical reactions involving 4-tert-butylphenyl acetate?
A1: Research using femtosecond pump-probe spectroscopy has revealed that this compound undergoes a photo-Fries rearrangement upon UV light exposure []. This process involves a rapid homolytic cleavage of the carbonyl-oxygen bond within 2 picoseconds, followed by geminate recombination of the resulting radical pair. This recombination leads to the formation of a substituted cyclohexadienone intermediate over a period of 13 picoseconds [].
Q2: Can this compound be used as a monomer for polymerization?
A2: Yes, this compound shows promise as a monomer in the synthesis of polyarylates []. Model studies have demonstrated its successful transesterification with dimethyl terephthalate, catalyzed by dibutyltin oxide, to yield the corresponding di-tert-butylphenyl terephthalate []. This suggests its potential applicability in melt polycondensation reactions with bisphenol A to produce polyarylates.
Q3: Are there model reactions that mimic the polymerization behavior of this compound?
A3: Yes, researchers have investigated model reactions to understand the polymerization behavior of this compound []. One such model involves reacting it with 4-tert-butylphenol in the presence of dibutyltin oxide as a catalyst. This reaction effectively simulates the transesterification process and provides insights into the reactivity of this compound in polymerization reactions [].
Q4: Beyond polymerization, are there other applications where derivatives of this compound are relevant?
A4: Derivatives of this compound, specifically those incorporating a benzil and isopropyl group (like S-5447), are being investigated for their acaricidal activity, particularly against Tetranychus urticae (two-spotted spider mite) []. This highlights the potential for exploring structural modifications of this compound to target specific biological applications.
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